molecular formula C9H8N2O2 B2975861 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde CAS No. 1806623-22-2

7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde

Cat. No. B2975861
CAS RN: 1806623-22-2
M. Wt: 176.175
InChI Key: KOCPMKIABQPDAV-UHFFFAOYSA-N
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Description

7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde is a chemical compound with a benzodiazole ring and a formyl group. It has a molecular weight of 176.17 . The IUPAC name for this compound is 7-methoxy-1H-benzo[d]imidazole-5-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde can be represented by the InChI code: 1S/C9H8N2O2/c1-13-8-3-6(4-12)2-7-9(8)11-5-10-7/h2-5H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde is a powder that is stored at room temperature .

Scientific Research Applications

Intermediate for Synthesis of Methoxy-analogues of Coenzymes Q

This compound could potentially be used as an intermediate in the synthesis of methoxy-analogues of coenzymes Q . These coenzymes are important in cellular respiration and energy production within cells. They also have potential applications in cancer research, as some coenzyme Q analogues have been found to possess antitumor properties .

Potential Antitumor Properties

As mentioned above, coenzyme Q analogues, which could potentially be synthesized using this compound, have been found to possess antitumor properties . They have been found to inhibit the metastasis of breast, skin (melanoma), and ovarian cancer in mice .

Synthesis of Quinones

This compound could potentially be used in the synthesis of quinones . Quinones are a class of organic compounds that are widely used in dyes, as photographic developers, and in some pharmaceuticals .

Synthesis of Hydroquinones

Similarly, this compound could potentially be used in the synthesis of hydroquinones . Hydroquinones are used in the manufacture of certain types of polymers and as reducing agents in biological systems .

Potential Antimicrobial and Antifungal Activities

While there is no direct evidence for the antimicrobial and antifungal activities of “7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde”, related compounds have been studied for these properties . Therefore, it’s possible that this compound could also exhibit similar activities.

Chemical Research and Development

As a relatively unexplored compound, “7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde” could be of interest in chemical research and development . Researchers could study its properties and reactions to discover new applications or synthesize new compounds .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-methoxy-3H-benzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-6(4-12)2-7-9(8)11-5-10-7/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCPMKIABQPDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1806623-22-2
Record name 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde
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